molecular formula C17H18FNO B6629367 2-(2,3-dihydro-1H-inden-2-ylamino)-1-(4-fluorophenyl)ethanol

2-(2,3-dihydro-1H-inden-2-ylamino)-1-(4-fluorophenyl)ethanol

カタログ番号: B6629367
分子量: 271.33 g/mol
InChIキー: TVTHIYFQJDGJGP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,3-dihydro-1H-inden-2-ylamino)-1-(4-fluorophenyl)ethanol is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as GSK-3β inhibitor, and it has shown promising results in various scientific research studies.

作用機序

The mechanism of action of 2-(2,3-dihydro-1H-inden-2-ylamino)-1-(4-fluorophenyl)ethanol involves the inhibition of GSK-3β. GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes. The inhibition of GSK-3β by this compound results in the activation of various signaling pathways such as the Wnt/β-catenin pathway, which has been shown to have potential therapeutic effects in various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have potential therapeutic effects in various diseases such as Alzheimer's disease, diabetes, and cancer. The inhibition of GSK-3β by this compound results in the activation of various signaling pathways, which has been shown to have potential therapeutic effects in various diseases.

実験室実験の利点と制限

The advantages of using 2-(2,3-dihydro-1H-inden-2-ylamino)-1-(4-fluorophenyl)ethanol in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit GSK-3β, and its well-established synthesis method. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

将来の方向性

There are several future directions for the study of 2-(2,3-dihydro-1H-inden-2-ylamino)-1-(4-fluorophenyl)ethanol. These include:
1. Further studies to determine the safety and efficacy of this compound in various diseases.
2. Development of novel synthesis methods for this compound.
3. Investigation of the potential toxicity of this compound.
4. Identification of new therapeutic targets for this compound.
5. Development of new drug delivery systems for this compound.
Conclusion
In conclusion, this compound has shown potential therapeutic applications in various scientific research studies. It has been studied for its role as a GSK-3β inhibitor, which has been shown to have potential therapeutic effects in various diseases such as Alzheimer's disease, diabetes, and cancer. The future directions for the study of this compound include further studies to determine its safety and efficacy, development of novel synthesis methods, investigation of its potential toxicity, identification of new therapeutic targets, and development of new drug delivery systems.

合成法

The synthesis of 2-(2,3-dihydro-1H-inden-2-ylamino)-1-(4-fluorophenyl)ethanol involves a multi-step process that includes the reaction of 2,3-dihydroindene with 4-fluorobenzaldehyde, followed by the reduction of the resulting imine using sodium borohydride. The final product is obtained by the addition of hydrochloric acid to the reaction mixture, which results in the formation of this compound.

科学的研究の応用

2-(2,3-dihydro-1H-inden-2-ylamino)-1-(4-fluorophenyl)ethanol has shown potential therapeutic applications in various scientific research studies. It has been studied for its role as a GSK-3β inhibitor, which is a key enzyme involved in various cellular processes such as cell growth, differentiation, and apoptosis. The inhibition of GSK-3β has been shown to have potential therapeutic effects in various diseases such as Alzheimer's disease, diabetes, and cancer.

特性

IUPAC Name

2-(2,3-dihydro-1H-inden-2-ylamino)-1-(4-fluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c18-15-7-5-12(6-8-15)17(20)11-19-16-9-13-3-1-2-4-14(13)10-16/h1-8,16-17,19-20H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTHIYFQJDGJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NCC(C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。